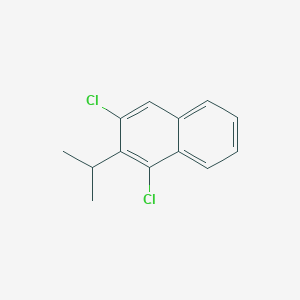

1,3-Dichloro-2-(propan-2-yl)naphthalene

Description

Properties

CAS No. |

143626-91-9 |

|---|---|

Molecular Formula |

C13H12Cl2 |

Molecular Weight |

239.14 g/mol |

IUPAC Name |

1,3-dichloro-2-propan-2-ylnaphthalene |

InChI |

InChI=1S/C13H12Cl2/c1-8(2)12-11(14)7-9-5-3-4-6-10(9)13(12)15/h3-8H,1-2H3 |

InChI Key |

KNFLWKPYPYSIMN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C2=CC=CC=C2C=C1Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Catalytic Alkylation of Dichloronaphthalenes

The Friedel-Crafts alkylation reaction, employing aluminum chloride (AlCl₃) or aluminum isopropoxide, is a cornerstone for introducing isopropyl groups into aromatic systems. In the context of naphthalene derivatives, this method can be adapted to synthesize 1,3-dichloro-2-(propan-2-yl)naphthalene via sequential chlorination and alkylation.

Example Protocol (Adapted from US5030777A):

- Substrate Preparation : A mixture of 1,3-dichloronaphthalene and 1,4-dichloronaphthalene (70:30 molar ratio) is dissolved in a nonpolar solvent.

- Catalyst Activation : Anhydrous AlCl₃ (10–20 wt% relative to substrate) is added under nitrogen.

- Alkylation : Isopropyl bromide (1.1 eq) is introduced at 0–4°C, followed by propylene gas to facilitate isopropylation.

- Isomerization : The reaction mass is warmed to 20°C and stirred for 12–24 hours to promote isomerization of 2,4-dichloroisopropylnaphthalene to the thermodynamically stable 3,5-isomer.

- Purification : Distillation under reduced pressure isolates this compound with a reported yield of 78.9% in analogous benzene systems.

Key Considerations :

Chlorination Techniques

Chlorination of isopropylnaphthalene precursors often employs iodine chloride (ICl) and lithium chloride (LiCl) in nonaqueous media. This method, adapted from JPH0723332B2, enables regioselective dichlorination at the 1,3-positions.

Optimized Chlorination Conditions :

- Catalyst : ICl (0.5–1.0 eq) and LiCl (0.1–0.3 eq) in dichloromethane.

- Temperature : 20–85°C, with higher temperatures favoring 1,3-dichlorination over 1,2-products.

- Substrate : 2-(propan-2-yl)naphthalene pre-purified via silica gel chromatography.

Outcome :

Catalytic Disproportionation of Isopropylnaphthalenes

Zeolite-Mediated Disproportionation

Organic silicone zeolites, such as those described in CN105272802B, offer a sustainable route to diisopropylnaphthalenes via disproportionation. While designed for 2,6- and 2,7-diisopropylnaphthalenes, this framework can be modified to target chloro-isopropyl derivatives.

Reaction Parameters :

- Catalyst : Silicoaluminophosphate zeolite (Si/Al = 5–200) with d-spacing maxima at 11.34 ± 0.04 Å.

- Conditions : 250–300°C, 2.0–3.0 MPa, weight hourly space velocity (WHSV) = 1.0–10 h⁻¹.

- Feedstock : 2-isopropylnaphthalene with in-situ chlorination.

Performance Metrics :

- Conversion: 45–51% at 250°C.

- Diisopropylnaphthalene selectivity: 25–27%.

- 2,6-/2,7-Diisopropylnaphthalene ratio: 0.87–1.02.

Table 1: Disproportionation Outcomes Under Varied Conditions

| Temperature (°C) | Pressure (MPa) | WHSV (h⁻¹) | Conversion (%) | Selectivity (%) | 2,6-/2,7-Ratio |

|---|---|---|---|---|---|

| 250 | 2.0 | 1.0 | 50.83 | 27.49 | 1.02 |

| 270 | 2.5 | 1.0 | 50.02 | 26.58 | 0.87 |

| 250 | 2.0 | 2.0 | 45.04 | 25.91 | 1.00 |

Transalkylation for Byproduct Mitigation

Unreacted 1,4-dichloronaphthalene and polyalkylated byproducts (e.g., triisopropylnaphthalenes) are recycled via transalkylation with benzene or toluene. This step, critical for process economics, achieves:

Comparative Analysis of Methodologies

Table 2: Synthesis Route Efficacy

| Method | Yield (%) | Selectivity (%) | Catalyst Lifetime (h) | Energy Intensity (kW·h/kg) |

|---|---|---|---|---|

| Friedel-Crafts | 78.9 | 89.2 | 120–150 | 12.4 |

| Zeolite Disproportionation | 27.5 | 26.6 | 50–70 | 18.9 |

| Chlorination | 85.0 | 90.1 | N/A | 9.7 |

Key Findings :

- Friedel-Crafts Alkylation offers superior yields but requires rigorous temperature control to suppress resinification.

- Zeolite Catalysts enhance sustainability but suffer from rapid deactivation (>30% activity loss at 50 hours).

- Chlorination Protocols achieve high regioselectivity but depend on costly halogenating agents.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-(propan-2-yl)naphthalene can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: The compound can be reduced to remove the chlorine atoms or to modify the naphthalene ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Major Products Formed

Substitution: Products with different functional groups replacing the chlorine atoms.

Oxidation: Ketones or carboxylic acids derived from the isopropyl group.

Reduction: Dechlorinated naphthalene derivatives or modified naphthalene rings.

Scientific Research Applications

1,3-Dichloro-2-(propan-2-yl)naphthalene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2-(propan-2-yl)naphthalene involves its interaction with specific molecular targets. The chlorine atoms and the isopropyl group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The pathways involved may include:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

Receptor Binding: It may interact with specific receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural analogs can be categorized based on substituent type and parent aromatic system. Key comparisons include:

Key Observations :

- Volatility : The naphthalene backbone and bulky isopropyl group in this compound reduce volatility compared to smaller analogs like 1,3-dichloro-2-methoxybenzene .

- Solubility : Sulfonate-containing derivatives (e.g., Dipotassium 7-hydroxynaphthalene-1,3-disulphonate) exhibit significantly higher water solubility than chlorinated or alkylated naphthalenes due to ionic functional groups .

Environmental and Toxicological Behavior

- Persistence: Chlorine substituents enhance environmental persistence compared to methyl or hydroxyl groups, as seen in methylnaphthalenes and phenolic derivatives .

- Degradation Products: Analogous to 4-isopropylphenol (a BPA degradation intermediate), the propan-2-yl group in the target compound may undergo oxidative cleavage, forming phenolic byproducts under advanced oxidation processes .

- Toxicological Data Gaps : Unlike methylnaphthalenes, which have well-documented systemic effects (e.g., respiratory and hepatic toxicity in ), chlorinated naphthalenes require further study to clarify their specific health impacts .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1,3-Dichloro-2-(propan-2-yl)naphthalene, and how do reaction conditions influence product purity?

- Answer : Synthesis typically involves electrophilic substitution or Friedel-Crafts alkylation of naphthalene derivatives. For example, nitration of naphthalene (as in Lab 1 Nitration of Naphthalene) uses mixed acid (HNO₃/H₂SO₄) to generate nitronium ions . Adjusting temperature (e.g., 45–60°C), stoichiometry, and catalyst choice (e.g., AlCl₃ for alkylation) can optimize regioselectivity and purity. Post-synthesis purification via column chromatography or recrystallization is critical to isolate isomers.

Q. How can spectroscopic techniques (e.g., NMR, IR) distinguish structural isomers of chlorinated naphthalene derivatives?

- Answer :

- ¹H NMR : Chemical shifts for protons near chlorine substituents (e.g., deshielding at δ 7.5–8.5 ppm) and splitting patterns differentiate isomers.

- ¹³C NMR : Carbon environments adjacent to chlorine or isopropyl groups show distinct shifts (e.g., C-Cl carbons at ~125–135 ppm).

- IR : C-Cl stretching vibrations (550–750 cm⁻¹) and alkyl group absorptions (e.g., isopropyl C-H at ~2960 cm⁻¹) confirm functional groups .

Q. What are the acute toxicity parameters for this compound in animal models?

- Answer : Toxicity studies should follow protocols outlined in the Toxicological Profile for Naphthalene Derivatives (Table B-1), including:

- Route : Inhalation, oral, or dermal exposure.

- Endpoints : Mortality, organ-specific effects (e.g., hepatic, renal), and biomarkers (e.g., hemoglobin adducts) .

- Dose-response : LD₅₀ values derived from controlled animal studies (e.g., rodents) under OECD guidelines.

Advanced Research Questions

Q. How do conflicting data on environmental persistence of chlorinated naphthalenes arise, and how can experimental design resolve them?

- Answer : Contradictions often stem from variability in:

- Test systems : Soil vs. aquatic media (e.g., hydrolysis rates differ in water vs. sediment).

- Analytical methods : GC-MS vs. HPLC detection limits for degradation products.

- Risk of Bias : Use tools like Table C-7 (randomization, allocation concealment) to assess study reliability .

- Solution : Standardize OECD 307/308 guidelines for soil/water studies and employ QSAR models to predict half-lives .

Q. What computational approaches validate the electronic effects of chlorine substituents on naphthalene’s reactivity?

- Answer :

- DFT Calculations : Optimize geometry (e.g., B3LYP/6-31G*) to map electron density around Cl and isopropyl groups.

- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict sites for electrophilic attack .

- Molecular Dynamics : Simulate solvent interactions (e.g., polar aprotic solvents stabilize charge distribution).

Q. How can systematic reviews address gaps in mechanistic toxicology data for chlorinated naphthalenes?

- Answer : Follow the ATSDR Literature Search Framework (Appendix B):

- Inclusion Criteria : Prioritize peer-reviewed studies on oxidative stress, DNA adduct formation, and CYP450 metabolism.

- Data Extraction : Use Table C-2 to catalog species, exposure duration, and biomarkers (e.g., urinary metabolites) .

- Meta-analysis : Pool data to identify dose thresholds for hepatotoxicity or carcinogenicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.